N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-9-10-21(30-2)18(14-16)26-24(29)23(28)25-15-20(22-8-5-13-31-22)27-12-11-17-6-3-4-7-19(17)27/h3-10,13-14,20H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOZLMSJFOUCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an indole moiety, a thiophene group, and an oxalamide functional group, contributing to its chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 408.51 g/mol. The presence of these heterocycles enhances its pharmacological profile compared to simpler compounds.
Biological Activity Overview
1. Anti-inflammatory Properties
Research indicates that compounds with indole and thiophene structures exhibit significant anti-inflammatory effects. In particular, the compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are crucial for the production of pro-inflammatory mediators.
Case Study:
A study evaluated the anti-inflammatory activity of various indoline-based compounds, including derivatives similar to this compound. The most promising derivative exhibited an IC50 value of 0.45 μM against 5-LOX, demonstrating potent inhibition in both in vitro and in vivo models of inflammation .
Table 1: Summary of Biological Activities
| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | C22H24N3O3S | Anti-inflammatory | 0.45 |
| Indoline derivative 43 | C18H21N3O2S | 5-LOX Inhibitor | 0.41 |
| Indoline derivative 73 | C19H22N4O3 | Dual 5-LOX/sEH Inhibitor | 0.43 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating potential for development as an antimicrobial agent.
Case Study:
In vitro tests demonstrated that certain oxalamide derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The unique combination of indole and thiophene moieties in this compound suggests multiple modes of action:
- Enzyme Inhibition: The compound appears to inhibit enzymes involved in inflammatory pathways (e.g., 5-LOX), which are critical for leukotriene synthesis.
- Receptor Modulation: It may also interact with various receptors involved in pain and inflammation, although specific receptor targets require further investigation.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Indole Formation: Utilizing Fischer indole synthesis.
- Thiophene Introduction: Employing cross-coupling reactions such as Suzuki-Miyaura coupling.
- Final Assembly: Condensation reactions to form the oxalamide linkage.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Substituent Effects on Bioactivity
The target compound’s indoline-thiophene-ethyl moiety differentiates it from simpler oxalamides. For instance, N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) , a structurally related analog, exhibits moderate CYP3A4 inhibition (51% at 10 µM) . In contrast, the indoline and thiophene groups in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors due to their planar, conjugated systems.
Another analog, 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, shares a methoxyphenyl group but lacks the oxalamide backbone and thiophene unit. Its crystallographic data (Acta Crystallographica Section E) reveals a planar indole-methoxyacetamide structure stabilized by hydrogen bonds, suggesting that the target compound’s non-planar oxalamide core might confer distinct conformational flexibility .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Oxalamide Derivatives
*Predicted using fragment-based methods.
†Estimated via analogous indole-thiophene derivatives.
‡Melting points for oxalamides often range 200–220°C due to strong hydrogen-bonding networks .
However, the lack of direct CYP inhibition data necessitates caution in extrapolating safety profiles.
Crystallographic and Computational Insights
Crystallographic tools like SHELX and Mercury CSD are critical for analyzing oxalamide derivatives. For example, SHELXL refinements of similar compounds reveal intramolecular hydrogen bonds between the oxalamide oxygen and adjacent amine protons, stabilizing twisted conformations . Mercury’s void analysis could further elucidate packing efficiencies, which influence solubility and stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, and how can purity be maximized?
- Methodology :
- Step 1 : Coupling of indolin-1-yl and thiophen-2-yl ethylamine precursors via a nucleophilic substitution or amidation reaction under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Step 2 : Introduction of the 2-methoxy-5-methylphenyl group via oxalamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Sequential column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. LC-MS and NMR (¹H/¹³C) confirm intermediate and final structures .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for indoline (δ 6.8–7.2 ppm, aromatic protons), thiophene (δ 7.3–7.5 ppm), and oxalamide (δ 8.1–8.3 ppm, NH) .
- X-ray Crystallography : Resolve stereochemical ambiguity at the ethyl bridge (C2) by analyzing crystal packing and dihedral angles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₆N₄O₃S) with <2 ppm error .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting results arise in kinase inhibition assays:
- Orthogonal Assays : Compare results from fluorescence polarization (FP) and radiometric assays to rule out fluorescence interference .
- Structural Analogs : Test derivatives (e.g., replacing thiophen-2-yl with furan-2-yl) to isolate pharmacophore contributions .
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates and validate target engagement specificity .
Q. How can computational methods predict this compound’s mechanism of action and off-target effects?
- Protocol :
- Molecular Docking : Simulate binding to proposed targets (e.g., tyrosine kinases) using AutoDock Vina with AMBER force fields. Prioritize poses with ΔG < -8 kcal/mol .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to identify critical interactions (e.g., oxalamide H-bonding with kinase hinge region) .
- ADMET Prediction : Use SwissADME to assess solubility (LogS ≈ -3.5) and CYP450 inhibition risks .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Approach :
- Isotopic Labeling : Introduce deuterium at labile positions (e.g., ethyl bridge) to slow CYP3A4-mediated oxidation .
- Prodrug Design : Mask the oxalamide group as a tert-butyl carbamate, which is cleaved in target tissues .
- In Vitro Microsomal Assays : Compare t₁/₂ in human liver microsomes (HLM) before/after modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
